5-(1-naphthalen-1-ylethyl)-1H-imidazole
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Overview
Description
4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles. Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms. The presence of the naphthalene moiety in this compound adds to its structural complexity and potential for diverse chemical reactivity and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole can be achieved through various synthetic routes. One common method involves the condensation of 1-acetyl naphthalene with imidazole in the presence of a suitable catalyst. The reaction typically requires an acidic or basic medium and elevated temperatures to proceed efficiently .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound in high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding naphthalene derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles or nucleophiles, leading to the formation of substituted imidazole derivatives
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic medium.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Electrophiles (e.g., alkyl halides), nucleophiles (e.g., amines), solvents like dichloromethane or ethanol
Major Products:
Scientific Research Applications
4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and as a catalyst in various industrial processes
Mechanism of Action
The mechanism of action of 4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
- 1-(3-Methoxy-phenyl)-3-naphthalen-1-yl-propenone
- 2-[(S)-1-(naphthalen-1-yl)ethyl]-2,3,7,7a-tetrahydro-3a,6-epoxyisoindol-1(6H)-one
Comparison: 4-(1-Naphthalen-1-yl-ethyl)-1H-imidazole is unique due to its imidazole ring structure combined with the naphthalene moiety. This combination imparts distinct chemical reactivity and potential for diverse applications compared to other similar compounds. The presence of the imidazole ring allows for interactions with biological targets, while the naphthalene moiety enhances its stability and lipophilicity .
Properties
CAS No. |
137967-87-4 |
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Molecular Formula |
C15H14N2 |
Molecular Weight |
222.28 g/mol |
IUPAC Name |
5-(1-naphthalen-1-ylethyl)-1H-imidazole |
InChI |
InChI=1S/C15H14N2/c1-11(15-9-16-10-17-15)13-8-4-6-12-5-2-3-7-14(12)13/h2-11H,1H3,(H,16,17) |
InChI Key |
DZSQSLQSMKNVBV-UHFFFAOYSA-N |
SMILES |
CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
Canonical SMILES |
CC(C1=CC=CC2=CC=CC=C21)C3=CN=CN3 |
Synonyms |
4-(1-(1-naphthyl)ethyl)imidazole 4-(1-(1-naphthyl)ethyl)imidazole hydrochloride 4-NEMD naphthylmedetomidine |
Origin of Product |
United States |
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